Sodium phytate

Übersicht

Beschreibung

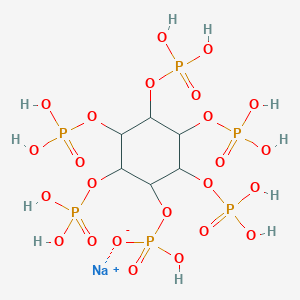

Sodium phytate, also known as myo-inositol hexakisphosphate, is a salt form of phytic acid. It is a naturally occurring compound found in many plant tissues, especially in seeds, nuts, and grains. This compound is recognized for its ability to chelate metal ions, making it a significant compound in various biological and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources such as rice bran, wheat bran, and soybeans. The extraction process involves milling the plant material, followed by aqueous extraction and precipitation using sodium hydroxide. The precipitate is then purified and dried to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium phytate undergoes various chemical reactions, including complexation, hydrolysis, and oxidation. It forms strong complexes with metal ions such as calcium, iron, and zinc, which can affect the bioavailability of these minerals .

Common Reagents and Conditions:

Complexation: this compound reacts with metal ions in aqueous solutions, forming insoluble complexes.

Hydrolysis: In the presence of phytase enzymes, this compound can be hydrolyzed to release inorganic phosphate and inositol.

Major Products Formed:

Complexation: Metal-phytate complexes (e.g., calcium phytate, iron phytate)

Hydrolysis: Inositol and inorganic phosphate

Oxidation: Various oxidation products depending on the oxidizing agent used

Wissenschaftliche Forschungsanwendungen

Sodium phytate has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent to sequester metal ions in various chemical processes.

Biology: this compound is studied for its role in cellular signaling and regulation of mineral absorption.

Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.

Wirkmechanismus

Sodium phytate exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions such as calcium, iron, and zinc, it can influence various biological processes, including mineral absorption and enzyme activity . This compound also exhibits antioxidant properties by chelating iron and reducing the formation of free radicals . Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

- Inositol pentakisphosphate

- Inositol tetrakisphosphate

- Inositol triphosphate

Sodium phytate’s ability to form strong complexes with metal ions and its diverse biological activities make it a unique and valuable compound in various fields of research and industry .

Biologische Aktivität

Sodium phytate, the sodium salt of phytic acid, is a naturally occurring compound found predominantly in plant seeds. It serves as a storage form of phosphorus and has garnered attention for its various biological activities, particularly its potential health benefits and therapeutic applications. This article delves into the biological activity of this compound, exploring its effects on human health, its role in disease prevention, and its interactions with gut microbiota.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases .

- Chelation of Minerals : As a chelating agent, this compound binds to divalent cations (e.g., calcium, iron, zinc), which can influence mineral bioavailability. This interaction can be beneficial in reducing pathological calcifications but may also lead to mineral deficiencies if not balanced properly .

- Modulation of Gut Microbiota : Studies indicate that this compound can alter gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can enhance gut health and improve metabolic functions .

2. Health Benefits and Clinical Applications

This compound has shown promise in various clinical settings:

- Cancer Prevention : Research indicates that this compound may have anticancer properties. A clinical trial involving breast cancer patients demonstrated improved quality of life and reduced chemotherapy side effects when patients were administered this compound .

- Diabetes Management : In diabetic animal models, this compound supplementation resulted in lower levels of advanced glycation end products (AGEs) and hemoglobin A1c (HbA1c), suggesting potential benefits for blood sugar regulation .

- Dental Health : A study evaluated the efficacy of a this compound-containing dentifrice in reducing dental stains compared to a reference product. Results showed significant improvements in stain removal after 6 and 12 weeks of use, indicating its potential as an effective oral hygiene agent .

3. Animal Studies

Animal studies have provided insights into the biological activity of this compound:

- Calcium Regulation : In rodent models, this compound administration led to reduced calcium deposits in cardiovascular tissues, suggesting a protective role against vascular calcification .

- Gut Health : Research on mice revealed that this compound intake resulted in significant changes in gut microbiota composition, enhancing the growth of probiotics while inhibiting harmful bacteria .

4. Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the diverse applications of this compound:

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Ferry et al. (2002) | HeLa cells | This compound treatment | Induced apoptosis via pinocytosis |

| Proietti et al. (2017) | Breast cancer patients | 200 mg/day this compound | Improved quality of life and reduced chemotherapy side effects |

| Ikenaga et al. (2020) | Healthy volunteers | 600 mg phytic acid drink | Decreased serum uric acid levels |

5. Conclusion

This compound is a compound with multifaceted biological activities that hold promise for health promotion and disease prevention. Its antioxidant properties, ability to modulate gut microbiota, and potential therapeutic applications position it as an important dietary component worth further exploration. Future research should focus on optimizing its use in clinical settings while addressing concerns regarding mineral bioavailability.

Eigenschaften

IUPAC Name |

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETSPIPODMGOEJ-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na12O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938091 | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17211-15-3, 14306-25-3 | |

| Record name | Phytate persodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTATE PERSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.